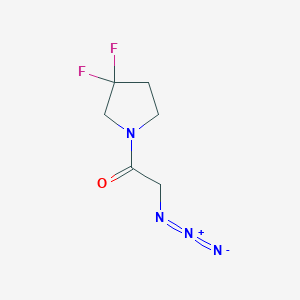
1-(3,3-Difluorpyrrolidin-1-yl)-2-azidoethanon
Übersicht
Beschreibung
2-Azido-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes an azido group and a 3,3-difluoropyrrolidin-1-yl moiety.
Wissenschaftliche Forschungsanwendungen
2-Azido-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one typically involves the reaction of 3,3-difluoropyrrolidin-1-ylmethanone with an azide source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. The process involves the use of specialized reactors and purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azido-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wirkmechanismus
The mechanism by which 2-Azido-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The azido group, in particular, plays a crucial role in its biological activity, potentially interfering with enzymatic processes or binding to receptors.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-Azido-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one stands out due to its unique structural features. Similar compounds include:
3,3-Difluoropyrrolidin-1-ylmethanone: Lacks the azido group.
Azidoethan-1-one: Lacks the difluoropyrrolidin-1-yl moiety.
These differences contribute to the distinct chemical and biological properties of 2-Azido-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one, making it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
2-azido-1-(3,3-difluoropyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N4O/c7-6(8)1-2-12(4-6)5(13)3-10-11-9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWUBTWCGSXUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















